|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9](Br)[CH:8]=[C:7]([Cl:12])[C:6]=1[NH:13][C:14](=[O:16])[CH3:15])([O:3][CH3:4])=[O:2]>C(O)C>[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:12])[C:6]=1[NH:13][C:14](=[O:16])[CH3:15])([O:3][CH3:4])=[O:2]
|
|
Name
|
N-(2-carbomethoxy-4-bromo-6-chlorophenyl)acetamide
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC)C1=C(C(=CC(=C1)Br)Cl)NC(C)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was agitated under a hydrogen atmosphere at 40 psig for 2 hr at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
The apparatus was purged with nitrogen and 0.1 g of 10 percent palladium on charcoal
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed from the filtrate under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by elution from a silica gel column
|
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC)C1=C(C(=CC=C1)Cl)NC(C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 78.2% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |